Bienvenue dans la boutique en ligne BenchChem!

MK-6169

Antiviral Research HCV Drug Resistance

Select MK-6169 for robust, reproducible HCV inhibition data. Unlike generic NS5A inhibitors that lose potency against RASs such as GT3a Y93H and GT3a L31V, MK-6169 is engineered for a 'flat' profile with a <10-fold shift against most variants. This ensures an unconfounded baseline for resistance and combination studies. Its superior oral bioavailability in preclinical species makes it a reliable probe for in vivo efficacy models.

Molecular Formula C54H62FN9O8S
Molecular Weight 1016.2034
CAS No. 1620479-63-1
Cat. No. B609096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-6169
CAS1620479-63-1
SynonymsMK-6169;  MK 6169;  MK6169; 
Molecular FormulaC54H62FN9O8S
Molecular Weight1016.2034
Structural Identifiers
SMILESO=C(OC)N[C@@H]([C@H]1CC(C)(C)OCC1)C(N2[C@H](C3=NC=C(C4=CC5=C(N([C@H](C6=CC=C(C7CC7)S6)OC8=CC(C9=CN=C([C@H]%10N(C([C@H](C(C)C)NC(OC)=O)=O)CCC%10)N9)=CC(F)=C8%11)C%11=C5)C=C4)N3)CCC2)=O
InChIInChI=1S/C54H62FN9O8S/c1-28(2)45(60-52(67)69-5)49(65)62-18-7-9-38(62)48-57-27-36(59-48)32-22-34(55)44-40-23-33-21-30(13-14-37(33)64(40)51(72-41(44)24-32)43-16-15-42(73-43)29-11-12-29)35-26-56-47(58-35)39-10-8-19-63(39)50(66)46(61-53(68)70-6)31-17-20-71-54(3,4)25-31/h13-16,21-24,26-29,31,38-39,45-46,51H,7-12,17-20,25H2,1-6H3,(H,56,58)(H,57,59)(H,60,67)(H,61,68)/t31-,38+,39+,45+,46+,51+/m1/s1
InChIKeyYUFPCGICBPQXOJ-YHRGPNRSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MK-6169 for HCV NS5A Inhibition: Procurement-Grade Potency and Resistance Profile


MK-6169 (CAS 1620479-63-1) is a small molecule, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). As a preclinical candidate derived from structural optimization of the approved drug elbasvir [1], MK-6169 is designed for research applications focused on viral replication mechanisms and the development of next-generation antiviral therapeutics . It demonstrates potent activity across a range of HCV genotypes and is characterized by its maintained efficacy against common resistance-associated substitutions [1].

MK-6169 Research Use: Why Off-the-Shelf NS5A Inhibitor Substitutions Are Inadequate


Generic substitution with other pan-genotypic NS5A inhibitors is not a viable scientific or procurement strategy due to significant differences in potency and, most critically, resistance barrier profiles. While compounds like daclatasvir, ledipasvir, and velpatasvir are effective, their activity against specific resistance-associated substitutions (RASs), such as GT3a Y93H and GT3a L31V, can be reduced by orders of magnitude, limiting their utility in research involving resistant viral strains [1]. MK-6169 was specifically engineered from the elbasvir scaffold to address this weakness, demonstrating a comparatively 'flat' potency profile and a less than 10-fold shift in potency against the majority of tested RASs [1][2]. This differentiated activity profile is essential for studies requiring robust inhibition across a diverse panel of clinical variants, preventing experimental confounders and ensuring reproducible results in resistance-focused research .

MK-6169 Product-Specific Quantitative Evidence Guide for Scientific Selection


MK-6169 Demonstrates Superior Potency Against Genotype 3a Resistance Mutants Compared to Clinical NS5A Inhibitors

MK-6169 exhibits significantly improved potency against the common HCV genotype 3a resistance-associated substitutions (RASs) Y93H and L31V compared to the clinically approved NS5A inhibitors daclatasvir and velpatasvir. In replicon assays, the EC90 of MK-6169 against these mutants is maintained in the low nanomolar range (<10-fold shift), whereas daclatasvir and velpatasvir show EC50 values that are increased by several orders of magnitude, rendering them largely ineffective [1][2].

Antiviral Research HCV Drug Resistance NS5A Inhibitor

MK-6169 Exhibits a Broader Pan-Genotypic Potency Profile than Its Parent Compound, Elbasvir

MK-6169 was derived through structure-activity relationship (SAR) studies aimed at improving the potency profile of the approved drug elbasvir. MK-6169 maintains picomolar to low nanomolar EC90 values across all major genotypes (GT1-4) and critically demonstrates a 'flatter' profile, meaning a reduced loss of potency against RASs like GT1a Y93H. In contrast, elbasvir shows a significant drop in potency against these same RASs [1][2].

Antiviral Drug Discovery Medicinal Chemistry SAR HCV

MK-6169 Demonstrates Favorable Preclinical Pharmacokinetics with Oral Bioavailability in Multiple Species

MK-6169 exhibits a favorable preclinical pharmacokinetic (PK) profile in both rats and dogs, characterized by good oral bioavailability (F%). This is a critical differentiator for a research compound intended for in vivo studies, as it confirms systemic exposure is achievable after oral administration, enabling robust efficacy and pharmacodynamic studies [1].

Preclinical Pharmacology ADME Drug Development Pharmacokinetics

MK-6169 Application Scenarios: Where This NS5A Inhibitor Provides Maximal Research Utility


Investigating Pan-Genotypic Activity and Resistance Barriers in HCV Replicon Assays

MK-6169 is the optimal tool compound for in vitro studies requiring consistent, potent inhibition across a diverse panel of HCV replicons. Its validated 'flat' potency profile, with less than a 10-fold shift against the majority of tested genotypes and RASs [1], makes it ideal for screening novel antiviral candidates or host-targeting agents in combination studies, as it provides a robust and predictable baseline of NS5A inhibition without being confounded by common resistance mutations .

Preclinical In Vivo Efficacy and Pharmacodynamic Studies in Rodent Models

Given its demonstrated oral bioavailability and favorable pharmacokinetic properties in both rats and dogs [1], MK-6169 is a suitable and reliable chemical probe for in vivo efficacy studies. It allows for oral dosing in rodent models of HCV infection, enabling researchers to assess pharmacodynamic endpoints and confirm in vivo target engagement without the complications of poor systemic exposure that plague many research compounds.

Structure-Activity Relationship (SAR) Studies and Development of Next-Generation NS5A Inhibitors

MK-6169 serves as a critical benchmark and structural reference for medicinal chemistry programs focused on developing novel HCV NS5A inhibitors. Its optimized activity against RASs, particularly the improved potency against GT1a Y93H compared to its parent compound elbasvir [1], provides a structural template for designing new molecules with superior resistance profiles. Procurement of MK-6169 allows for direct comparative SAR analysis and validation of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-6169

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.